Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including cyano, fluorophenyl, hydroxy, and methylphenyl groups, which contribute to its diverse chemical reactivity and potential utility in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano groups would yield primary amines.
Scientific Research Applications
Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5,5-dicyano-6-phenyl-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate: Similar structure but lacks the fluorophenyl group.
Dimethyl 5,5-dicyano-6-(4-chlorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate: Similar structure but contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)cyclohexene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5/c1-14-4-6-15(7-5-14)20-18(23(30)32-2)22(29)19(24(31)33-3)21(25(20,12-27)13-28)16-8-10-17(26)11-9-16/h4-11,18,20-21,29H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKLYTACAROTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)F)C(=O)OC)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.